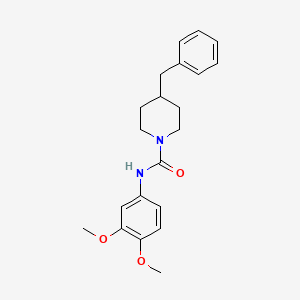

4-苄基-N-(3,4-二甲氧基苯基)-1-哌啶甲酰胺

描述

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical processes that target the introduction of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of novel piperidine derivatives evaluated for anti-acetylcholinesterase activity highlights the complexity and creativity in synthesizing such compounds, where substitutions at specific positions can dramatically alter the biological activity (Sugimoto et al., 1990). This process typically includes steps such as amide formation, ring closure, and selective functionalization, which are crucial for obtaining the final compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds within the piperidine family, including 4-Benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, is characterized by the presence of a piperidine ring—a nitrogen-containing six-membered ring—which significantly influences their chemical behavior and interaction with biological targets. Crystal structure analyses, such as those performed on related compounds, provide insights into the conformational preferences, intermolecular interactions, and stability of these molecules (Sudhakar et al., 2005). These studies are essential for understanding how modifications to the molecular framework affect the overall properties of the compound.

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions that are pivotal in medicinal chemistry for the creation of new pharmacophores. The reactivity of the piperidine nitrogen, along with the benzyl and dimethoxyphenyl groups, enables the formation of diverse compounds with potential biological activities. The reactions commonly involve nucleophilic substitution, reduction, and amide bond formation, which are fundamental in modifying the core structure to enhance its interaction with biological targets (Toyo’oka et al., 1991).

Physical Properties Analysis

The physical properties of 4-Benzyl-N-(3,4-dimethoxyphenyl)-1-piperidinecarboxamide, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of benzyl and dimethoxyphenyl groups contributes to its lipophilicity, which is a critical factor in determining its absorption and distribution within biological systems. Understanding these properties is crucial for predicting the compound's behavior in pharmaceutical formulations and its potential as a drug candidate.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards various chemical reagents, play a significant role in its biological activities. The piperidine nitrogen atom, in particular, is a site of basicity and nucleophilicity, affecting the compound's interaction with enzymes and receptors. Studies on the reactivity of similar compounds provide insights into how structural modifications can be used to tailor the chemical properties for specific biological targets (Nesterov et al., 2003).

科学研究应用

虚拟筛选和药代动力学

虚拟筛选和乳腺癌转移抑制:靶向尿激酶受体 (uPAR) 的虚拟筛选方法鉴定了与 4-苄基-N-(3,4-二甲氧基苯基)-1-哌啶甲酰胺相关的化合物,证明了对乳腺癌细胞侵袭、迁移和血管生成的抑制作用。这些类似物的合成导致体内肿瘤体积和转移明显减少,表明在癌症治疗中具有潜在应用 (Wang 等人,2011)。

骨骼肌钠离子通道阻滞剂

抗肌强直剂开发:与 4-苄基-N-(3,4-二甲氧基苯基)-1-哌啶甲酰胺结构相似的托卡胺构象受限类似物被合成作为有效的骨骼肌钠离子通道阻滞剂。这些化合物表现出显着增加的效力和依赖于使用的阻断,突出了它们作为肌强直等疾病治疗剂的潜力 (Catalano 等人,2008)。

CB1 大麻素受体相互作用

分子相互作用研究:对与 4-苄基-N-(3,4-二甲氧基苯基)-1-哌啶甲酰胺结构相关的化合物的研究探索了它们与 CB1 大麻素受体的相互作用。这些研究提供了对大麻素受体拮抗剂的结合机制和潜在治疗应用的见解 (Shim 等人,2002)。

抗乙酰胆碱酯酶活性

新型哌啶衍生物合成:合成了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,并评估了其抗乙酰胆碱酯酶 (anti-AChE) 活性。这些研究为开发阿尔茨海默病等疾病的新型治疗剂奠定了基础 (Sugimoto 等人,1990)。

聚酰胺和聚合物合成

先进材料开发:基于 4-苄基-N-(3,4-二甲氧基苯基)-1-哌啶甲酰胺衍生物的邻位连接聚酰胺的合成和性质研究对具有特定热和溶解性性质的新材料的开发具有影响 (Hsiao 等人,2000)。

荧光逻辑门

荧光逻辑门设计:合成包含 4-苄基-N-(3,4-二甲氧基苯基)-1-哌啶甲酰胺结构元素的化合物作为荧光逻辑门的一部分,突出了在生物传感和分子电子学中的潜在应用 (Gauci & Magri,2022)。

属性

IUPAC Name |

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(15-20(19)26-2)22-21(24)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMYACRDHOCJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)

![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)

![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)

![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)